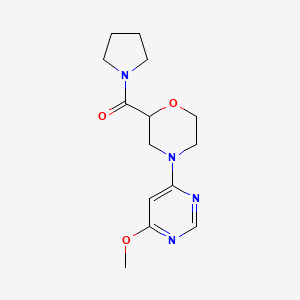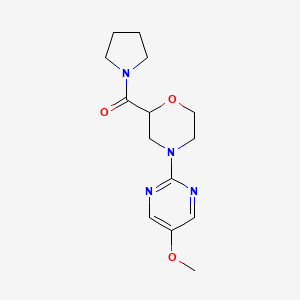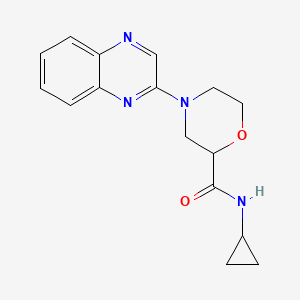
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is a compound that features a quinoxaline moiety, a morpholine ring, and a cyclopropyl group. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of the morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.
Wirkmechanismus
Target of Action
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to exhibit potent antiviral activity, particularly against the Hepatitis C Virus (HCV)
Mode of Action
Quinoxaline derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or function of the target protein, thereby inhibiting the replication of HCV.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the life cycle of HCV. By inhibiting a key protein in these pathways, the compound can prevent the virus from replicating and spreading to new cells .
Result of Action
The result of the action of this compound is the inhibition of HCV replication. This can prevent the progression of HCV infection and reduce the risk of complications such as fibrosis, cirrhosis, and hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Morpholine Ring Formation: The morpholine ring can be introduced via a nucleophilic substitution reaction involving an appropriate amine and an epoxide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoxaline and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline and morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-2-thione share structural similarities.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine have similar morpholine rings.
Uniqueness
N-cyclopropyl-4-(quinoxalin-2-yl)morpholine-2-carboxamide is unique due to the combination of the quinoxaline moiety, morpholine ring, and cyclopropyl group, which confer distinct biological activities and physicochemical properties .
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-quinoxalin-2-ylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(18-11-5-6-11)14-10-20(7-8-22-14)15-9-17-12-3-1-2-4-13(12)19-15/h1-4,9,11,14H,5-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVMQGSFZVSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6471705.png)
![4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471712.png)
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6471736.png)
![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471753.png)
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471758.png)
![5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6471766.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)
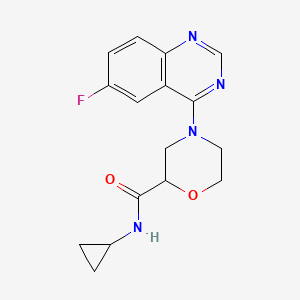
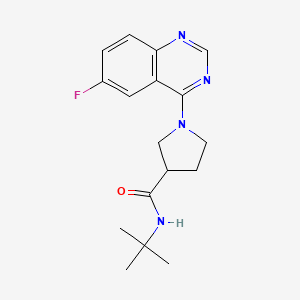
![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)
